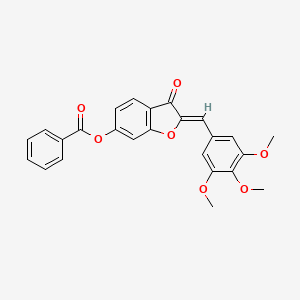

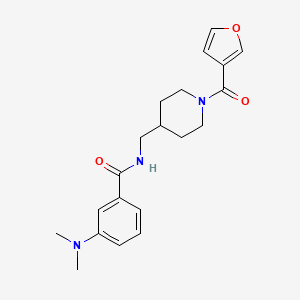

![molecular formula C15H14N2O2 B2433747 N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide CAS No. 2270918-77-7](/img/structure/B2433747.png)

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide” is a chemical compound with the empirical formula C15H14N2O2 . It has a molecular weight of 254.28 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacted with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using computational methods . The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide” can be analyzed using various techniques. For instance, the excitation energy can be calculated at the TD/B3LYP/6-31G level . Additionally, the HOMO-LUMO gap can be determined .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

This compound has been found to have antiproliferative activity against various cancer cell lines . The most potent compounds displayed low micromolar GI50 values . It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Cytotoxicity

The compound has been synthesized and screened for its cytotoxicity on PANC-1, HepG2 and MCF7 cell lines . The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide is highly cytotoxic on PANC-1 and HepG2 cell lines having IC50 of 4.6μM and 2.2μM respectively .

Anticancer Activity

The compound exhibits excellent antiproliferative activity against the A549 cell line and HCT116 cell line . This suggests its potential as a therapeutic agent in the treatment of cancer.

Nonlinear Optical Properties

When only one para substituted electron donor group was present in the phenylene ring of the pyridine based chalcone, then an increase in nonlinear optical properties was observed . This suggests potential applications in the field of optoelectronics.

Anti-inflammatory and Analgesic Activities

While not directly related to the compound , similar indole derivatives have shown anti-inflammatory and analgesic activities . This suggests potential for further research into the medicinal applications of this compound.

pH Sensing

Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing . This suggests potential applications in the field of analytical chemistry.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-3-14(18)17-13-5-4-10-16-15(13)11-6-8-12(19-2)9-7-11/h3-10H,1H2,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQOZZRMVCTUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2433673.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2433675.png)

![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)

![1-(2,4-Dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2433678.png)

![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)

![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)